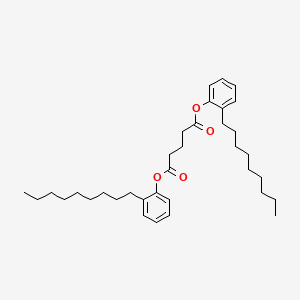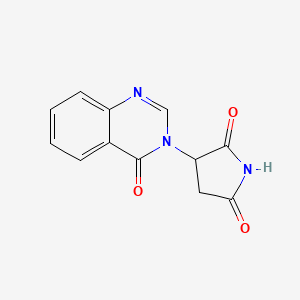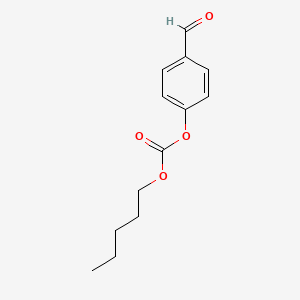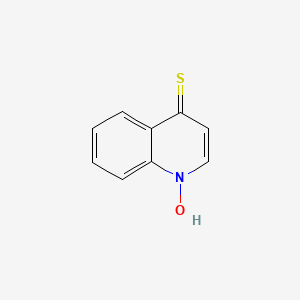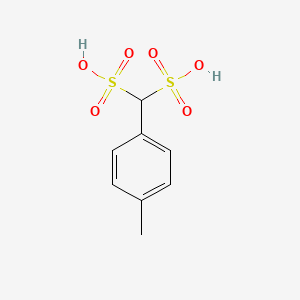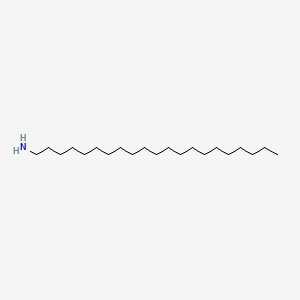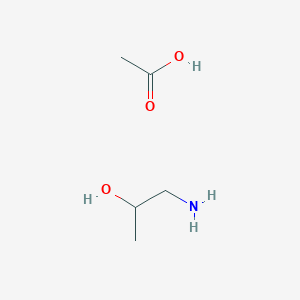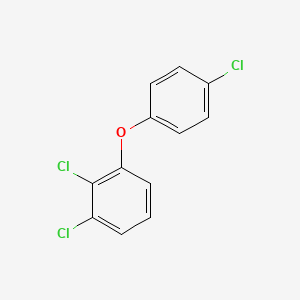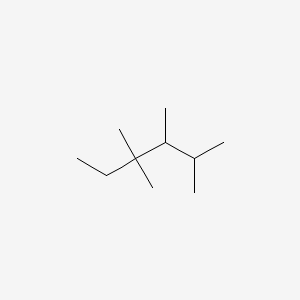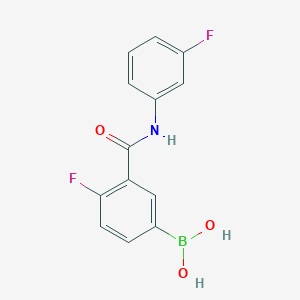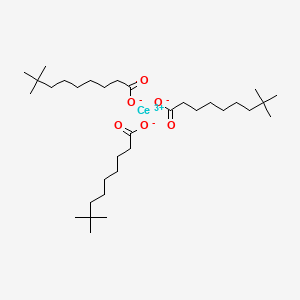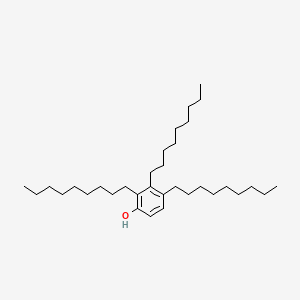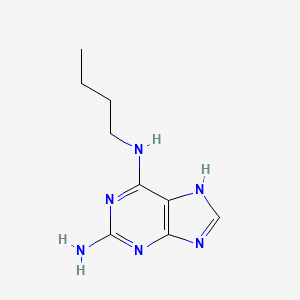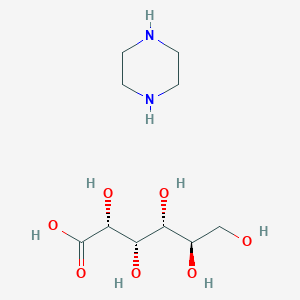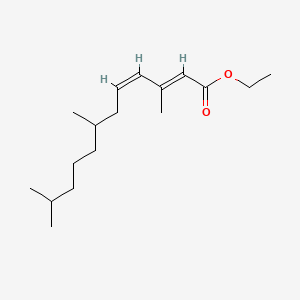
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)-, also known as hydroprene, is a synthetic juvenile hormone analog. It is commonly used as an insect growth regulator to control pests by disrupting their growth and development. This compound is characterized by its liquid state, volatility, and a fruity odor .
Métodos De Preparación
The synthesis of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves several organic chemistry techniques. One common method includes selective hydrogenation and esterification reactions. For instance, the compound can be synthesized from 4-methyltetrahydropyran through a series of reactions involving allylmagnesium chloride and subsequent oxidation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like oxygen in the presence of catalysts such as palladium chloride and copper chloride.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include allylmagnesium chloride, oxygen, palladium chloride, and copper chloride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in entomological studies to understand insect growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in disrupting the life cycles of disease-carrying insects.
Industry: It is widely used in agriculture as an insect growth regulator to control pest populations
Mecanismo De Acción
The mechanism of action of 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- involves mimicking the natural juvenile hormone in insects. It binds to specific receptors, disrupting the normal hormonal balance and preventing the insect from maturing into its adult form. This leads to the inhibition of reproduction and population control .
Comparación Con Compuestos Similares
2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester, (E,Z)- can be compared with other juvenile hormone analogs such as methoprene and methyl farnesoate. While all these compounds function as insect growth regulators, hydroprene is unique due to its specific structural configuration and the particular insects it targets . Similar compounds include:
- Methoprene
- Methyl farnesoate
- Kinoprene
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
57378-83-3 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
ethyl (2E,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13+ |
Clave InChI |
FYQGBXGJFWXIPP-LYWNWSGZSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C=C\CC(C)CCCC(C)C |
SMILES canónico |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


